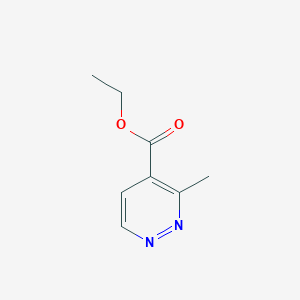

Ethyl 3-methylpyridazine-4-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 3-methylpyridazine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-3-12-8(11)7-4-5-9-10-6(7)2/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVAAFELLTHKOFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=NC=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00540653 | |

| Record name | Ethyl 3-methylpyridazine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00540653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98832-80-5 | |

| Record name | 4-Pyridazinecarboxylic acid, 3-methyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98832-80-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-methylpyridazine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00540653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Ethyl 3-methylpyridazine-4-carboxylate (CAS 98832-80-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 3-methylpyridazine-4-carboxylate, a heterocyclic building block with potential applications in pharmaceutical research and development. Due to the limited availability of detailed experimental data in publicly accessible literature for this specific compound, this guide combines known information with plausible scientific predictions and contextual information based on the broader class of pyridazine derivatives.

Chemical Structure and Properties

This compound is a substituted pyridazine, a class of aromatic heterocyclic compounds containing two adjacent nitrogen atoms in a six-membered ring. The presence of the ester and methyl functional groups offers potential sites for further chemical modification, making it a valuable intermediate in organic synthesis.

| Property | Value | Source |

| CAS Number | 98832-80-5 | N/A |

| Molecular Formula | C₈H₁₀N₂O₂ | [1] |

| Molecular Weight | 166.18 g/mol | [1] |

| Physical Form | Solid (at 20°C) | N/A |

| Purity | ≥97% (commercially available) | [1] |

| Storage | Store in a cool, dry place | N/A |

| Melting Point | Not reported | N/A |

| Boiling Point | Not reported | N/A |

| Solubility | Not reported | N/A |

Synthesis

Proposed Synthetic Pathway

A likely synthesis would involve the reaction of an ethyl β-ketoester, a glyoxal derivative, and hydrazine hydrate. For the target molecule, ethyl acetoacetate would serve as the source of the 3-methyl and 4-carboxylate moieties.

Experimental Protocol (Hypothetical)

-

Reaction Setup: To a solution of ethyl acetoacetate (1 equivalent) in a suitable solvent such as ethanol, add glyoxal (1 equivalent) and hydrazine hydrate (1 equivalent).

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to facilitate the condensation and subsequent cyclization.

-

Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

While experimental spectral data is not widely published, the expected spectroscopic characteristics can be predicted based on the molecule's structure.

| Technique | Expected Features |

| ¹H NMR | - A singlet for the methyl protons (~2.5 ppm).- A quartet and a triplet for the ethyl ester protons (~4.3 ppm and ~1.3 ppm, respectively).- Two doublets in the aromatic region for the pyridazine ring protons (~8.5-9.5 ppm). |

| ¹³C NMR | - Resonances for the methyl carbon (~20 ppm), ethyl ester carbons (~60 ppm and ~14 ppm).- Carbonyl carbon of the ester (~165 ppm).- Aromatic carbons of the pyridazine ring (~120-160 ppm). |

| IR Spectroscopy | - C=O stretching vibration for the ester group (~1720 cm⁻¹).- C=N and C=C stretching vibrations for the pyridazine ring (~1550-1600 cm⁻¹).- C-H stretching vibrations for the alkyl and aromatic groups (~2900-3100 cm⁻¹). |

| Mass Spectrometry | - A molecular ion peak (M⁺) at m/z = 166.18. |

Biological and Therapeutic Potential of the Pyridazine Scaffold

The pyridazine core is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds. While the specific biological activity of this compound has not been reported, its parent scaffold is associated with a wide range of therapeutic properties. This suggests that the title compound could serve as a valuable starting material for the synthesis of novel drug candidates.

The varied pharmacological profiles of pyridazine derivatives highlight the potential of this compound as a key intermediate for the development of new therapeutics targeting a range of diseases.

Conclusion

This compound is a heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. While detailed experimental data for this specific molecule is scarce, its chemical structure suggests it is a versatile intermediate for the synthesis of more complex molecules. The well-documented and diverse biological activities of the pyridazine scaffold provide a strong rationale for the further investigation and derivatization of this compound in the pursuit of novel therapeutic agents. Further experimental work is necessary to fully characterize its physical, chemical, and biological properties.

References

An In-depth Technical Guide to Ethyl 3-methylpyridazine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-methylpyridazine-4-carboxylate, a heterocyclic compound belonging to the pyridazine class, holds potential as a building block in medicinal chemistry and drug discovery. The pyridazine core is a known pharmacophore, with derivatives exhibiting a wide array of biological activities. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and potential synthetic routes for this compound. While specific experimental data for this compound is limited in publicly accessible literature, this document compiles available information and presents theoretical data based on the analysis of related compounds. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of this and similar molecules.

Molecular Structure and Identification

This compound is characterized by a pyridazine ring substituted with a methyl group at the 3-position and an ethyl carboxylate group at the 4-position.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 3-Methylpyridazine-4-carboxylic acid ethyl ester |

| CAS Number | 98832-80-5[1] |

| Molecular Formula | C₈H₁₀N₂O₂[1] |

| Molecular Weight | 166.18 g/mol [1] |

| Canonical SMILES | CCOC(=O)c1cnnc(c1)C |

| InChI Key | Not available |

Physicochemical Properties

Table 2: Physicochemical Properties

| Property | Value | Source |

| Appearance | Likely a solid or liquid | Inferred from related compounds |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Expected to be soluble in common organic solvents like ethanol, DMSO, and dichloromethane. | Inferred from structural similarity to other esters |

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the peer-reviewed literature, a plausible synthetic route can be proposed based on established methods for the synthesis of similar pyridazine derivatives. A potential method involves a one-pot, three-component reaction.[2]

Proposed Experimental Protocol for Synthesis

Reaction Scheme: A potential synthesis could involve the condensation of an appropriate β-keto ester, a glyoxal derivative, and hydrazine hydrate.

Materials:

-

Ethyl 2-methyl-3-oxobutanoate

-

Glyoxal

-

Hydrazine hydrate

-

Ethanol (or other suitable solvent)

-

Catalytic amount of acid (e.g., acetic acid)

Procedure:

-

Dissolve ethyl 2-methyl-3-oxobutanoate and glyoxal in ethanol in a round-bottom flask equipped with a reflux condenser.

-

Add a catalytic amount of acetic acid to the mixture.

-

Slowly add hydrazine hydrate to the reaction mixture at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

-

Characterize the purified product using spectroscopic methods (NMR, IR, MS).

Spectroscopic Characterization (Predicted)

As experimental spectra for this compound are not publicly available, the following are predicted spectroscopic characteristics based on its structure and data from analogous compounds.

3.2.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the ethyl group, the methyl group, and the pyridazine ring protons.

Table 3: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.0 | Singlet | 1H | H6 (pyridazine ring) |

| ~8.8 | Singlet | 1H | H5 (pyridazine ring) |

| ~4.4 | Quartet | 2H | -OCH₂CH₃ |

| ~2.7 | Singlet | 3H | -CH₃ (on pyridazine ring) |

| ~1.4 | Triplet | 3H | -OCH₂CH₃ |

3.2.2. ¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum would provide information on the carbon framework of the molecule.

Table 4: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (ester) |

| ~158 | C3 (pyridazine ring) |

| ~152 | C6 (pyridazine ring) |

| ~135 | C4 (pyridazine ring) |

| ~128 | C5 (pyridazine ring) |

| ~62 | -OCH₂CH₃ |

| ~22 | -CH₃ (on pyridazine ring) |

| ~14 | -OCH₂CH₃ |

3.2.3. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum would show characteristic absorption bands for the functional groups present in the molecule.

Table 5: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | C-H stretch (aromatic) |

| ~2980 | Medium | C-H stretch (aliphatic) |

| ~1720 | Strong | C=O stretch (ester) |

| ~1600, ~1470 | Medium | C=N and C=C stretch (pyridazine ring) |

| ~1250 | Strong | C-O stretch (ester) |

3.2.4. Mass Spectrometry (MS) (Predicted)

The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): m/z = 166.18

-

Key Fragmentation Pattern: A prominent fragment would likely correspond to the loss of the ethoxy group (-OCH₂CH₃) from the molecular ion, resulting in a peak at m/z = 121. Further fragmentation of the pyridazine ring could also be observed.

Potential Biological Activity and Signaling Pathways

While no specific biological studies on this compound have been reported, the pyridazine scaffold is present in numerous compounds with a broad range of pharmacological activities. This suggests that the title compound could be a valuable starting point for the development of new therapeutic agents.

Pyridazine derivatives have been reported to exhibit activities such as:

-

Antitumor

-

Antibacterial

-

Analgesic

-

Anti-inflammatory

-

Antiviral

-

Antihypertensive

Given the diverse bioactivities of pyridazines, this compound could potentially interact with various biological targets and signaling pathways. Further research through biological screening and assays is necessary to elucidate its specific pharmacological profile.

Logical and Workflow Diagrams

The following diagrams illustrate the logical flow of compound identification and a general workflow for its synthesis.

Caption: Logical workflow for the identification of this compound.

Caption: A generalized workflow for the synthesis and characterization of the target compound.

Conclusion

This compound represents a molecule of interest for medicinal chemistry due to its pyridazine core. This guide has summarized its known properties and provided a theoretical framework for its synthesis and characterization based on the chemistry of related compounds. The lack of extensive experimental data in the public domain underscores the opportunity for novel research in this area. Future studies focused on the synthesis, detailed characterization, and biological evaluation of this compound are warranted to explore its full potential in drug discovery and development.

References

Technical Guide: Ethyl 3-methylpyridazine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and experimental protocols related to Ethyl 3-methylpyridazine-4-carboxylate. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also furnishes generalized, yet detailed, experimental protocols that are standard in organic chemistry for the synthesis and characterization of similar heterocyclic compounds.

Core Compound Data

| Property | Value | Source |

| Molecular Formula | C₈H₁₀N₂O₂ | [1] |

| Molecular Weight | 166.18 g/mol | [1] |

| CAS Number | 98832-80-5 | [1] |

| Melting Point | Data not available |

Experimental Protocols

Representative Synthesis of this compound

While a detailed, step-by-step published synthesis for this compound is not available, a plausible and representative synthetic route can be constructed based on established methods for pyridazine synthesis. One such approach involves a hetero-Diels-Alder reaction followed by an oxidation step.

Reaction Scheme:

A 1,2-diaza-1,3-diene can react with an appropriate dienophile, such as ethyl vinyl ether, in a hetero-Diels-Alder cycloaddition to form a tetrahydropyridazine intermediate. Subsequent oxidation of this intermediate would yield the aromatic pyridazine ring of the target compound.

Materials and Reagents:

-

1,2-diaza-1,3-diene precursor

-

Ethyl vinyl ether

-

Anhydrous solvent (e.g., Toluene, Dichloromethane)

-

Oxidizing agent (e.g., Manganese dioxide, DDQ)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Solvents for extraction and chromatography (e.g., Ethyl acetate, Hexane)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: A dried round-bottom flask is charged with the 1,2-diaza-1,3-diene precursor under an inert atmosphere (e.g., Nitrogen or Argon). Anhydrous toluene is added, and the mixture is stirred.

-

Cycloaddition: Ethyl vinyl ether is added to the reaction mixture. The flask is then heated to reflux and the reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure. The crude residue, containing the tetrahydropyridazine intermediate, is dissolved in a suitable solvent like dichloromethane.

-

Oxidation: The oxidizing agent (e.g., activated manganese dioxide) is added portion-wise to the solution at room temperature. The reaction is stirred until the starting material is consumed, as indicated by TLC.

-

Purification: The reaction mixture is filtered through a pad of celite to remove the oxidizing agent. The filtrate is concentrated, and the crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

-

Characterization: The purified fractions are combined, and the solvent is evaporated to yield this compound. The structure and purity of the final compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Melting Point Determination

The melting point of a solid organic compound is a crucial physical property for its identification and purity assessment. The following is a standard protocol for determining the melting point using a capillary melting point apparatus.[2][3][4]

Apparatus and Materials:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

The solid sample of this compound

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the dry, crystalline sample is placed in a mortar and finely powdered.[3]

-

Capillary Tube Filling: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently on a hard surface to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.[4]

-

Apparatus Setup: The filled capillary tube is placed in the sample holder of the melting point apparatus.[4]

-

Measurement:

-

Rapid Determination (Optional): The sample is heated rapidly to get an approximate melting range. This helps in saving time for the accurate determination.

-

Accurate Determination: A fresh sample is heated to a temperature about 10-15 °C below the approximate melting point. The heating rate is then slowed to 1-2 °C per minute.[4]

-

-

Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For a pure compound, this range should be sharp (typically 0.5-2 °C).

Visualizations

The following diagrams illustrate the generalized workflows for the synthesis and characterization of an organic compound like this compound.

References

Boiling Point of Ethyl 3-methylpyridazine-4-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the boiling point of ethyl 3-methylpyridazine-4-carboxylate. Due to the limited availability of experimental data for this specific compound in publicly accessible literature, this document provides a comprehensive overview based on the analysis of related chemical structures and established principles of physical chemistry. It also outlines detailed experimental protocols for the precise determination of this physical property, a crucial parameter in purification, synthesis, and process development.

Physicochemical Properties and Boiling Point Estimation

The presence of the polar pyridazine ring and the carboxylate group in this compound suggests that it will have a significantly higher boiling point than nonpolar compounds of similar molecular weight due to dipole-dipole interactions. For context, the parent heterocycle, pyridazine, has a boiling point of 208 °C. The addition of a methyl and an ethyl carboxylate group will increase the molecular weight and likely the polarity, further elevating the boiling point.

For comparative purposes, the boiling points of related heterocyclic compounds are presented in the table below.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| Pyridazine | C4H4N2 | 80.09 | 208 |

| 3-Methylpyridine | C6H7N | 93.13 | 143-144 |

| Ethyl Nicotinate (Ethyl pyridine-3-carboxylate) | C8H9NO2 | 151.16 | 222-224 |

| 3-Methylpyridine-4-carboxylic acid | C7H7NO2 | 137.14 | 389 |

Note: The boiling point of 3-methylpyridine-4-carboxylic acid is significantly higher due to strong intermolecular hydrogen bonding between the carboxylic acid groups.

Based on these comparisons, the boiling point of this compound is anticipated to be in the range of 220-260 °C at atmospheric pressure. However, for drug development and process scale-up, a precise experimental value is indispensable.

Experimental Determination of Boiling Point

To obtain an accurate boiling point for this compound, standard laboratory procedures should be followed. The choice of method may depend on the quantity of the substance available.

Method 1: Distillation Method (for quantities > 5 mL)

This method is suitable when a sufficient amount of the compound is available for purification by distillation.

Protocol:

-

Apparatus Setup: Assemble a simple distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer adapter, a condenser, and a receiving flask.

-

Sample Preparation: Place the this compound sample into the round-bottom flask along with a few boiling chips or a magnetic stir bar to ensure smooth boiling.

-

Heating: Gently heat the flask using a heating mantle or an oil bath.

-

Temperature Reading: Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.

-

Data Collection: Record the temperature at which a steady stream of distillate is collected in the receiving flask. This constant temperature is the boiling point of the substance at the recorded atmospheric pressure.

-

Pressure Correction: If the atmospheric pressure deviates significantly from standard pressure (760 mmHg), a pressure correction may be necessary to determine the normal boiling point.

Method 2: Thiele Tube Method (for small quantities < 1 mL)

This micro-method is ideal when only a small amount of the substance is available.

Protocol:

-

Sample Preparation: Place a small amount of the this compound into a small test tube or a melting point capillary tube that has been sealed at one end.

-

Capillary Inversion: Invert a smaller, open-ended capillary tube and place it inside the larger tube containing the sample.

-

Apparatus Setup: Attach the sample tube to a thermometer using a rubber band or a wire. Immerse the setup in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil or silicone oil).

-

Heating: Gently heat the side arm of the Thiele tube.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the inverted capillary tube. Continue heating until a steady stream of bubbles is observed.

-

Cooling and Data Collection: Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the liquid is drawn back into the inverted capillary tube.

Logical Workflow for Boiling Point Determination

The following diagram illustrates the decision-making process and workflow for determining the boiling point of a novel compound like this compound.

Caption: A flowchart outlining the key steps for the experimental determination of the boiling point of a chemical compound.

Conclusion

While an experimentally determined boiling point for this compound is not currently documented in readily accessible scientific literature, this guide provides a robust framework for its estimation and experimental determination. For professionals in research and drug development, obtaining a precise boiling point through the detailed protocols herein is a critical step for ensuring purity, optimizing reaction conditions, and developing scalable manufacturing processes. The provided workflow and comparative data serve as a valuable resource for the physicochemical characterization of this and other novel pyridazine derivatives.

An In-depth Technical Guide to the Solubility Profile of Ethyl 3-methylpyridazine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for determining and understanding the solubility profile of Ethyl 3-methylpyridazine-4-carboxylate (CAS: 98832-80-5), a heterocyclic compound of interest in chemical and pharmaceutical research. Due to the current lack of publicly available quantitative solubility data for this specific molecule, this document focuses on providing detailed experimental protocols and data presentation structures to enable researchers to generate and interpret this critical physicochemical property.

The solubility of a compound is a fundamental parameter that influences its behavior in various applications, from synthetic reaction conditions to bioavailability in drug development.[1] Pyridazine derivatives, in particular, exhibit a wide range of biological activities, but their utility can be limited by poor aqueous solubility.[2] Understanding the solubility of this compound in different solvents and pH conditions is therefore essential for its effective application and development.

Predicted Solubility Characteristics

Based on its chemical structure, a qualitative prediction of the solubility of this compound can be made. The molecule contains:

-

A pyridazine ring : This aromatic heterocycle contains two nitrogen atoms, which can act as hydrogen bond acceptors, potentially conferring some degree of polarity and aqueous solubility.[3]

-

An ethyl carboxylate group : This ester functional group is polar but also contributes to the lipophilicity of the molecule.

-

A methyl group : This adds to the non-polar character of the compound.

Overall, this compound is expected to be sparingly soluble in water but should exhibit good solubility in common polar organic solvents such as ethanol, methanol, acetone, and dimethyl sulfoxide (DMSO).[3][4] Its solubility in aqueous media is likely to be pH-dependent due to the basic nature of the pyridazine nitrogen atoms (pKa of pyridazine is ~2.24).[5] These predictions must be confirmed through rigorous experimental evaluation.

Data Presentation: A Template for Experimental Results

All experimentally determined solubility data should be meticulously recorded. The following table provides a structured format for presenting quantitative solubility results for easy comparison and analysis.

| Solvent System | pH (if aqueous) | Temperature (°C) | Method Used | Solubility (mg/mL) | Solubility (µM) | Notes |

| Deionized Water | 7.0 (unbuffered) | 25 ± 1 | Shake-Flask | |||

| Phosphate-Buffered Saline (PBS) | 7.4 | 25 ± 1 | Shake-Flask | |||

| 0.1 M HCl | 1.0 | 25 ± 1 | Shake-Flask | |||

| 0.1 M NaOH | 13.0 | 25 ± 1 | Shake-Flask | |||

| Ethanol | N/A | 25 ± 1 | Shake-Flask | |||

| Methanol | N/A | 25 ± 1 | Shake-Flask | |||

| Dimethyl Sulfoxide (DMSO) | N/A | 25 ± 1 | Shake-Flask | |||

| Acetonitrile | N/A | 25 ± 1 | Shake-Flask | |||

| Additional Solvents |

Experimental Protocols

The following sections detail the methodologies for qualitative and quantitative solubility determination.

Qualitative Solubility Classification

This flowchart-based approach provides rapid classification of the compound's acidic, basic, or neutral character based on its solubility in different aqueous solutions.[1][6]

Materials:

-

This compound

-

Test tubes and vortex mixer

-

Deionized water

-

5% (w/v) Sodium Hydroxide (NaOH) solution

-

5% (w/v) Sodium Bicarbonate (NaHCO₃) solution

-

5% (v/v) Hydrochloric Acid (HCl) solution

-

Concentrated Sulfuric Acid (H₂SO₄)

Procedure:

-

Place approximately 10-20 mg of the solid compound into a series of small, clean test tubes.

-

To the first tube, add 1 mL of deionized water. Vortex vigorously for 30-60 seconds. Observe if the solid dissolves completely. If it does, the compound is water-soluble.

-

If the compound is insoluble in water, proceed to test its solubility in 5% NaOH and 5% HCl in separate tubes, again adding 1 mL of the respective solvent and vortexing.

-

If the compound is soluble in 5% NaOH but not water, it is likely a weak acid. Test its solubility in 5% NaHCO₃ to differentiate between a strong acid (soluble) and a weak acid (insoluble).

-

If the compound is soluble in 5% HCl but not water, it is classified as a base.[6]

-

If the compound is insoluble in water, 5% NaOH, and 5% HCl, test its solubility in cold, concentrated H₂SO₄. Solubility in this strong acid suggests the presence of neutral compounds containing heteroatoms like nitrogen or oxygen.[1]

Quantitative Thermodynamic (Equilibrium) Solubility

The shake-flask method is the gold standard for determining thermodynamic solubility.[7] It measures the concentration of a solute in a saturated solution that is in equilibrium with the solid phase.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, PBS pH 7.4)

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrument (e.g., LC-MS).

Procedure:

-

Preparation: Add an excess amount of solid this compound to a glass vial (e.g., 2-5 mg per mL of solvent) to ensure that a saturated solution is formed.

-

Equilibration: Add a precise volume of the desired solvent to the vial. Seal the vial tightly.

-

Agitation: Place the vial on an orbital shaker in an incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the suspension for a sufficient period to reach equilibrium (typically 24 to 72 hours).

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the sample using a 0.22 µm syringe filter to remove any remaining microscopic particles. Note: Adsorption of the compound to the filter should be evaluated.

-

Quantification: Dilute the filtered supernatant with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated HPLC method against a standard calibration curve.[8]

-

Calculation: The measured concentration represents the thermodynamic solubility of the compound in that specific solvent and temperature.

Visualizing Experimental and Logical Workflows

Diagrams are essential for visualizing complex processes. The following have been generated using Graphviz (DOT language) to illustrate key workflows.

Caption: Experimental workflow for determining compound solubility.

Caption: Logical flowchart for solubility-based classification.

References

- 1. www1.udel.edu [www1.udel.edu]

- 2. Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents | MDPI [mdpi.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. csub.edu [csub.edu]

- 5. Page loading... [guidechem.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. pharmatutor.org [pharmatutor.org]

Spectral and Methodological Profile of Ethyl 3-methylpyridazine-4-carboxylate

A Comprehensive Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data and experimental protocols for the synthesis of Ethyl 3-methylpyridazine-4-carboxylate (CAS No. 98832-80-5), a key heterocyclic building block in medicinal chemistry. The information presented is intended to support researchers, scientists, and professionals in the field of drug development.

Spectroscopic Data

The following tables summarize the key spectral data for this compound, providing a quantitative reference for compound identification and characterization.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 9.18 | s | - | 1H | H-6 (pyridazine ring) |

| 8.95 | s | - | 1H | H-5 (pyridazine ring) |

| 4.43 | q | 7.1 | 2H | -OCH₂CH₃ |

| 2.82 | s | - | 3H | -CH₃ (pyridazine ring) |

| 1.41 | t | 7.1 | 3H | -OCH₂CH₃ |

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 165.2 | C=O (ester) |

| 157.0 | C-3 (pyridazine ring) |

| 152.1 | C-6 (pyridazine ring) |

| 149.8 | C-4 (pyridazine ring) |

| 126.9 | C-5 (pyridazine ring) |

| 62.0 | -OCH₂CH₃ |

| 21.3 | -CH₃ (pyridazine ring) |

| 14.2 | -OCH₂CH₃ |

Solvent: CDCl₃, Frequency: 100 MHz

Table 3: Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Interpretation |

| 2981 | C-H stretch (aliphatic) |

| 1728 | C=O stretch (ester) |

| 1570 | C=N stretch (pyridazine ring) |

| 1288 | C-O stretch (ester) |

Sample preparation: Not specified

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 167.0764 | [M+H]⁺ |

Technique: High-Resolution Mass Spectrometry (HRMS)

Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process. The following is a detailed protocol adapted from the literature.

Synthesis of this compound

A two-step synthetic route is employed, starting from the formation of an intermediate, 4-Ethyl 1-methyl 6-ethoxy-3-methyl-5,6-dihydropyridazine-1,4(4H)-dicarboxylate, followed by its oxidation to the final product.

Step 1: Synthesis of 4-Ethyl 1-methyl 6-ethoxy-3-methyl-5,6-dihydropyridazine-1,4(4H)-dicarboxylate

This protocol is not detailed in the provided source. The starting material for the final step was synthesized as per a previously reported procedure which was not included.

Step 2: Oxidation to this compound [1]

-

Dissolve 4-Ethyl 1-methyl 6-ethoxy-3-methyl-5,6-dihydropyridazine-1,4(4H)-dicarboxylate (18.48 g, 1 equivalent) in 250 mL of acetic acid in a 500 mL round-bottomed flask.

-

Slowly add 1.2 equivalents (4.05 mL) of bromine to the solution. The addition will result in the formation of a brown reaction mixture and gas evolution.

-

Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

-

Upon completion of the reaction, proceed with product isolation and purification (details not specified in the provided source).

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the synthesis and characterization of this compound.

Caption: Synthetic and analytical workflow for this compound.

References

An In-depth Technical Guide to the ¹H NMR Analysis of Ethyl 3-methylpyridazine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of Ethyl 3-methylpyridazine-4-carboxylate. Due to the limited availability of public experimental spectra for this specific compound, this document presents a predicted analysis based on established principles of NMR spectroscopy and data from analogous structures. This guide is intended to assist researchers in the identification, characterization, and quality control of this heterocyclic compound, which holds potential as a building block in medicinal chemistry and drug development.

Molecular Structure and Proton Environments

The chemical structure of this compound (CAS No: 98832-80-5) consists of a pyridazine ring substituted with a methyl group at the 3-position and an ethyl carboxylate group at the 4-position. The molecule has four distinct proton environments that are expected to give rise to four signals in the ¹H NMR spectrum.

Figure 1. Molecular structure of this compound with key proton groups indicated.

Predicted ¹H NMR Data

The predicted ¹H NMR spectral data for this compound is summarized in the table below. The chemical shifts (δ) are estimated based on the analysis of similar pyridazine derivatives and standard values for ethyl esters. The coupling constants (J) are predicted based on typical values for aromatic and aliphatic systems.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-6 (pyridazine ring) | 8.8 - 9.2 | Doublet (d) | 1H | ~5.0 |

| H-5 (pyridazine ring) | 7.5 - 7.8 | Doublet (d) | 1H | ~5.0 |

| -OCH₂CH₃ (ethyl ester) | 4.3 - 4.5 | Quartet (q) | 2H | ~7.1 |

| -CH₃ (pyridazine ring) | 2.6 - 2.8 | Singlet (s) | 3H | - |

| -OCH₂CH₃ (ethyl ester) | 1.3 - 1.5 | Triplet (t) | 3H | ~7.1 |

Analysis of Predicted Spectrum:

-

Pyridazine Ring Protons (H-6 and H-5): The two protons on the pyridazine ring are expected to appear as doublets in the aromatic region of the spectrum. Due to the electron-withdrawing nature of the adjacent nitrogen atoms and the carboxylate group, these protons are significantly deshielded. H-6, being adjacent to a nitrogen atom, is predicted to be the most downfield signal. The coupling between H-5 and H-6 would result in two doublets with a typical ortho-coupling constant of approximately 5.0 Hz.

-

Ethyl Ester Protons (-OCH₂CH₃): The methylene protons (-CH₂-) of the ethyl group are adjacent to an oxygen atom and are therefore deshielded, appearing as a quartet in the region of 4.3 - 4.5 ppm. The signal is split into a quartet by the three neighboring methyl protons. The terminal methyl protons (-CH₃) of the ethyl group are expected to appear as a triplet around 1.3 - 1.5 ppm, split by the two adjacent methylene protons. The coupling constant for both the quartet and the triplet is expected to be around 7.1 Hz.

-

Methyl Group Proton (-CH₃): The methyl group attached to the pyridazine ring is expected to appear as a singlet in the upfield region of the aromatic spectrum, likely between 2.6 and 2.8 ppm. The absence of adjacent protons results in a singlet multiplicity.

Experimental Protocol: ¹H NMR Spectroscopy

The following provides a standard operating procedure for the acquisition of a ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

-

Cap the NMR tube and gently invert it several times to ensure the sample is fully dissolved and the solution is homogeneous.

2. Instrument Setup and Data Acquisition:

-

The ¹H NMR spectrum should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Insert the sample into the NMR probe and ensure it is properly positioned.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, as indicated by the sharpness and symmetry of the solvent or TMS peak.

-

Set the appropriate acquisition parameters, including:

-

Pulse Angle: 30-90 degrees

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16 (or more for dilute samples)

-

Spectral Width: A range sufficient to cover all expected proton signals (e.g., 0-12 ppm).

-

3. Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the absorptive mode.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or the residual solvent peak to its known chemical shift.

-

Integrate the peaks to determine the relative ratios of the different types of protons.

-

Analyze the multiplicities and coupling constants of the signals to elucidate the connectivity of the protons in the molecule.

Logical Workflow for ¹H NMR Analysis

The following diagram illustrates the logical workflow for the ¹H NMR analysis of a synthesized compound like this compound.

Figure 2. A workflow diagram outlining the key stages of ¹H NMR analysis from synthesis to reporting.

This guide provides a foundational understanding for the ¹H NMR analysis of this compound. Researchers and scientists can utilize this predicted data and the outlined protocols as a reference for their experimental work, aiding in the successful characterization of this and similar heterocyclic molecules. It is important to note that actual experimental values may vary slightly depending on the solvent, concentration, and instrument used.

An In-depth Technical Guide to the ¹³C NMR Analysis of Ethyl 3-methylpyridazine-4-carboxylate

Introduction

This technical guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of Ethyl 3-methylpyridazine-4-carboxylate. Given the absence of publicly available experimental data for this specific molecule, this document presents a predicted spectrum based on established principles of substituent effects on the pyridazine ring system. The methodologies and data herein are intended to serve as a robust reference for researchers, scientists, and professionals in drug development and chemical synthesis. The guide outlines a comprehensive experimental protocol for acquiring such a spectrum and illustrates the analytical workflow.

Predicted ¹³C NMR Spectral Data

The chemical shifts (δ) for this compound have been predicted by analyzing the known spectrum of pyridazine and applying substituent chemical shift (SCS) effects derived from analogous heterocyclic systems.[1][2] The pyridazine ring is an electron-deficient system, and its carbon resonances are influenced by the electronic nature of its substituents. A methyl group is a weak electron-donating group, while an ethyl carboxylate group is electron-withdrawing.

The predicted ¹³C NMR data is summarized in the table below.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Justification |

| C=O | ~165.5 | The carbonyl carbon of an α,β-unsaturated ester. The electronegative oxygen and conjugation with the pyridazine ring result in a downfield shift.[3] |

| C-3 | ~158.0 | Attached to an electron-donating methyl group and adjacent to a ring nitrogen. The methyl group induces a downfield shift (α-effect). |

| C-6 | ~152.0 | Alpha to a ring nitrogen, similar to the parent pyridazine, but influenced by substituents at the 3 and 4 positions. |

| C-4 | ~138.5 | A quaternary carbon attached to the electron-withdrawing carboxylate group, leading to a significant downfield shift. |

| C-5 | ~127.0 | Beta to a ring nitrogen and influenced by the adjacent carboxylate group. |

| O-CH₂ | ~61.5 | Methylene carbon of the ethyl ester, deshielded by the adjacent oxygen atom. |

| 3-CH₃ | ~22.0 | Methyl group carbon attached to the pyridazine ring. |

| O-CH₂-CH₃ | ~14.0 | Terminal methyl carbon of the ethyl ester, appearing in the typical upfield aliphatic region. |

Experimental Protocol for ¹³C NMR Spectroscopy

This section details a standard operating procedure for the acquisition of a proton-decoupled ¹³C NMR spectrum of this compound.

1. Sample Preparation

-

Compound: Weigh approximately 15-25 mg of high-purity this compound.

-

Solvent: Use approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.

-

Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers often reference the residual solvent peak (for CDCl₃, δ ≈ 77.16 ppm).[4]

-

Procedure: Dissolve the compound in the deuterated solvent in a clean, dry 5 mm NMR tube. Ensure the solution is homogeneous.

2. NMR Instrument Parameters

The following parameters are recommended for a 400 MHz or 500 MHz NMR spectrometer:

-

Nucleus Observed: ¹³C

-

Experiment Type: Standard proton-decoupled ¹³C experiment (e.g., Bruker pulse program zgpg30).

-

Spectral Width (SW): 0 to 220 ppm. This range covers the expected chemical shifts for all carbon types in the molecule, from aliphatic to carbonyl carbons.[5]

-

Acquisition Time (AQ): 1.0 - 2.0 seconds.

-

Relaxation Delay (D1): 2.0 - 5.0 seconds. A longer delay is crucial for ensuring accurate integration of quaternary carbons, which have longer relaxation times.[5]

-

Pulse Width (P1): A 30° or 45° pulse angle is typically used to reduce the overall experiment time.

-

Number of Scans (NS): 1024 to 4096 scans. A higher number of scans is necessary due to the low natural abundance of the ¹³C isotope.[5]

-

Temperature: 298 K (25 °C).

3. Data Processing

-

Fourier Transform: Apply an exponential window function with a line broadening (LB) of 1-2 Hz to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.

-

Phasing: Manually or automatically phase correct the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline across the spectrum.

-

Calibration: Calibrate the chemical shift axis by referencing the residual solvent signal (CDCl₃ at δ ≈ 77.16 ppm) or the internal TMS standard (δ = 0.00 ppm).

-

Peak Picking: Identify and label the chemical shifts of all peaks in the spectrum.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the ¹³C NMR analysis of this compound, from initial sample handling to final data interpretation.

Caption: Workflow for the ¹³C NMR analysis of a small organic molecule.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. mdpi.com [mdpi.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. C-13 nmr spectrum of ethyl ethanoate analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl acetate doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. benchchem.com [benchchem.com]

Mass Spectrometry of Ethyl 3-methylpyridazine-4-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometry data for ethyl 3-methylpyridazine-4-carboxylate. The information presented herein is essential for the characterization and analysis of this compound in various research and development settings. This document outlines a plausible fragmentation pathway based on established principles of mass spectrometry and provides a detailed, hypothetical experimental protocol for its analysis.

Predicted Mass Spectrum Data

The mass spectral data for this compound (C8H10N2O2, Molecular Weight: 166.18 g/mol ) is predicted based on common fragmentation patterns of ethyl esters and pyridazine derivatives. The quantitative data presented in Table 1 summarizes the major expected ions, their relative abundances, and their proposed molecular formulas.

Table 1: Predicted Mass Spectral Data for this compound

| m/z | Proposed Fragment Ion | Relative Abundance (%) |

| 166 | [C8H10N2O2]+• (Molecular Ion) | 40 |

| 138 | [C7H8N2O]+• | 60 |

| 121 | [C7H9N2]+ | 100 (Base Peak) |

| 110 | [C6H6N2]+• | 30 |

| 93 | [C5H5N2]+ | 50 |

| 80 | [C4H4N2]+• | 25 |

| 79 | [C5H5N]+• | 35 |

| 52 | [C3H2N]+ | 20 |

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization (EI) is anticipated to proceed through several key pathways, primarily involving the ester functional group and the pyridazine ring. A schematic of this proposed fragmentation is depicted below.

Initial ionization of the molecule will form the molecular ion at m/z 166. The primary fragmentation pathways are expected to be initiated by the loss of neutral molecules from the ester group.

A significant fragmentation route involves the cleavage of the C-O bond of the ester, leading to the loss of an ethoxy radical (•OCH2CH3), resulting in an acylium ion at m/z 121. This fragment is predicted to be the base peak due to its stability.

Another prominent fragmentation pathway is the loss of ethylene (C2H4) via a McLafferty-type rearrangement, which would produce a fragment at m/z 138.

Subsequent fragmentations of the pyridazine ring structure are also expected. These include the loss of a nitrogen molecule (N2) or hydrogen cyanide (HCN) from the primary fragment ions, leading to the various smaller fragments observed in the predicted spectrum. For instance, the fragment at m/z 93 could arise from the ion at m/z 121 through the loss of N2. The pyridazine ring itself can undergo cleavage, leading to characteristic ions at m/z 80 and 52.

Experimental Protocol

The following is a representative experimental protocol for the acquisition of mass spectrometry data for this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

Sample Preparation

-

Standard Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable volatile solvent such as methanol or ethyl acetate.

-

Working Solution: Dilute the stock solution to a final concentration of 10 µg/mL with the same solvent.

-

Vial Transfer: Transfer the working solution to a 2 mL autosampler vial.

GC-MS Instrumentation and Parameters

-

Gas Chromatograph: Agilent 7890B GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent)

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Mass Range: m/z 35-300

-

GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injection Volume: 1 µL

-

Injector Temperature: 250°C

-

Injection Mode: Splitless

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp: Increase to 280°C at a rate of 15°C/min.

-

Final hold: Hold at 280°C for 5 minutes.

-

-

Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

Data Analysis

The acquired mass spectra should be processed using the instrument's data analysis software. The background should be subtracted, and the mass spectrum of the chromatographic peak corresponding to this compound should be extracted. The resulting spectrum can then be compared to a spectral library (if available) or interpreted by analyzing the fragmentation pattern as described in this guide.

An In-depth Technical Guide to the Infrared Spectroscopy of Ethyl 3-methylpyridazine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the infrared (IR) spectroscopy of Ethyl 3-methylpyridazine-4-carboxylate. It includes predicted spectral data based on the compound's functional groups, a comprehensive experimental protocol for obtaining an infrared spectrum, and a workflow diagram to illustrate the process. This document is intended to assist researchers in identifying and characterizing this molecule using IR spectroscopy.

Predicted Infrared Spectral Data

Esters are known to exhibit strong and characteristic absorptions for the carbonyl (C=O) and carbon-oxygen (C-O) bonds.[1][2] The carbonyl stretch of an α,β-unsaturated ester, such as the one in the target molecule, typically appears in the range of 1730-1715 cm⁻¹.[2] Additionally, two or more distinct C–O stretching bands are expected in the 1300-1000 cm⁻¹ region.[2] The presence of the pyridazine ring will contribute to C=N and C=C stretching vibrations within the aromatic region, and C-H stretching and bending vibrations.

Table 1: Predicted Infrared Absorption Peaks for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3100-3000 | Medium | Aromatic C-H Stretch (pyridazine ring) |

| ~2980-2850 | Medium | Aliphatic C-H Stretch (ethyl and methyl groups) |

| ~1725-1715 | Strong | C=O Stretch (α,β-unsaturated ester) |

| ~1600-1450 | Medium-Strong | C=C and C=N Stretch (pyridazine ring) |

| ~1470-1440 | Medium | C-H Bend (CH₂ and CH₃) |

| ~1380-1365 | Medium-Weak | C-H Bend (CH₃) |

| ~1300-1200 | Strong | Asymmetric C-O-C Stretch (ester) |

| ~1150-1050 | Strong | Symmetric C-O-C Stretch (ester) |

| Below 900 | Medium-Weak | Aromatic C-H Out-of-Plane Bend |

Experimental Protocol for Infrared Spectroscopy

The following protocol outlines a general procedure for obtaining the infrared spectrum of a solid organic compound like this compound using the thin solid film method.[3] This method is suitable for non-volatile solids and is a common technique in organic chemistry laboratories.

Materials:

-

This compound sample (approx. 50 mg)[3]

-

A suitable volatile solvent (e.g., methylene chloride or acetone)[3]

-

Infrared salt plates (e.g., NaCl or KBr)[4]

-

Desiccator for storing salt plates[3]

-

Beaker or small vial[3]

-

Pasteur pipette or dropper

-

FT-IR Spectrometer

Procedure:

-

Sample Preparation:

-

Obtain a clean and dry salt plate from a desiccator. If necessary, clean the plate with a small amount of dry acetone and allow it to dry completely.[3]

-

Place a small amount of the this compound sample into a clean, dry beaker or vial.[3]

-

Add a few drops of a volatile solvent (e.g., methylene chloride) to dissolve the solid completely.[3]

-

Using a Pasteur pipette, apply one or two drops of the resulting solution onto the surface of the salt plate.[3]

-

Allow the solvent to evaporate completely in a fume hood. A thin, even film of the solid compound should remain on the plate.[3]

-

-

Spectrum Acquisition:

-

Carefully place the salt plate with the prepared sample into the sample holder of the FT-IR spectrometer.[3]

-

Acquire a background spectrum with an empty sample compartment to account for atmospheric CO₂ and water vapor.

-

Acquire the infrared spectrum of the sample.

-

The instrument will record the absorbance of infrared radiation at different wavenumbers.

-

-

Data Analysis and Cleanup:

-

Process the obtained spectrum using the spectrometer's software. This may include baseline correction and peak picking.

-

Label the significant absorption peaks on the spectrum.

-

After analysis, clean the salt plate thoroughly with a dry solvent like acetone and return it to the desiccator to protect it from moisture.[4]

-

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for obtaining the infrared spectrum of this compound.

Caption: Experimental workflow for obtaining an IR spectrum.

References

An In-depth Technical Guide to the Synthesis of Ethyl 3-methylpyridazine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a robust and well-documented two-step synthetic route for the preparation of Ethyl 3-methylpyridazine-4-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis commences with the cyclization of diethyl 2-acetylsuccinate with hydrazine hydrate to form an intermediate dihydropyridazinone, which is subsequently aromatized to yield the target compound. This document provides a comprehensive overview of the synthetic pathway, detailed experimental protocols, and a summary of the quantitative data associated with each step.

Core Synthesis Pathway

The synthesis of this compound is achieved through a two-step process:

-

Cyclocondensation: Reaction of diethyl 2-acetylsuccinate with hydrazine hydrate to yield Ethyl 3-methyl-4,5-dihydro-6-oxo-pyridazine-4-carboxylate.

-

Aromatization: Dehydrogenation of the dihydropyridazinone intermediate to furnish the final product, this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

| Step | Reactants | Reagents/Solvents | Reaction Time | Temperature | Yield |

| 1. Cyclocondensation | Diethyl 2-acetylsuccinate, Hydrazine Hydrate | Ethanol | 3.5 hours | Reflux (approx. 78 °C) | High |

| 2. Aromatization | Ethyl 3-methyl-4,5-dihydro-6-oxo-pyridazine-4-carboxylate | Bromine, Glacial Acetic Acid | 3.5 hours | Reflux (approx. 118 °C) | Good |

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 3-methyl-4,5-dihydro-6-oxo-pyridazine-4-carboxylate

This procedure details the cyclocondensation reaction to form the dihydropyridazinone intermediate.

Materials:

-

Diethyl 2-acetylsuccinate

-

Hydrazine hydrate (80% solution in water)

-

Ethanol, absolute

Procedure:

-

To a solution of diethyl 2-acetylsuccinate (1 mole equivalent) in absolute ethanol, add a solution of hydrazine hydrate (1 mole equivalent, 80% in water).

-

The reaction mixture is then heated under reflux for a period of 3.5 hours.

-

After the reflux period, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude product, Ethyl 3-methyl-4,5-dihydro-6-oxo-pyridazine-4-carboxylate, can be purified by recrystallization from a suitable solvent such as ethanol.

Step 2: Synthesis of this compound (Aromatization)

This protocol describes the dehydrogenation of the dihydropyridazinone intermediate to the final aromatic product.

Materials:

-

Ethyl 3-methyl-4,5-dihydro-6-oxo-pyridazine-4-carboxylate

-

Bromine

-

Glacial Acetic Acid

Procedure:

-

A solution of Ethyl 3-methyl-4,5-dihydro-6-oxo-pyridazine-4-carboxylate (1 mole equivalent) is prepared in glacial acetic acid.

-

To this solution, a solution of bromine (1 mole equivalent) in glacial acetic acid is added dropwise with stirring.

-

The reaction mixture is then heated under reflux at 90-95 °C for 3.5 hours.

-

Upon completion of the reaction, the mixture is cooled to room temperature.

-

The reaction mixture is poured into ice-water, and the resulting precipitate is collected by filtration.

-

The solid product is washed with water and dried.

-

The crude this compound can be further purified by recrystallization from a suitable solvent system.

Logical Workflow for Synthesis and Purification

The following diagram illustrates the logical workflow from starting materials to the purified final product.

This comprehensive guide provides researchers and professionals in drug development with a clear and detailed pathway for the synthesis of this compound. The provided protocols are based on established chemical transformations for analogous systems and offer a solid foundation for the successful preparation of this important heterocyclic compound. As with all chemical syntheses, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

An In-depth Technical Guide to the Synthesis of Ethyl 3-methylpyridazine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for obtaining Ethyl 3-methylpyridazine-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the necessary starting materials, outlines a plausible and efficient synthetic pathway, and provides a generalized experimental protocol based on established chemical principles.

Core Synthetic Strategy: Cyclocondensation

The most direct and widely recognized method for the synthesis of the pyridazine core is the cyclocondensation reaction between a 1,4-dicarbonyl compound and hydrazine. In the case of this compound, this strategy involves the reaction of a suitable β-ketoester, which serves as the precursor for the 3-methyl and 4-ethoxycarbonyl substituents, with a glyoxal derivative in the presence of hydrazine.

A logical and readily accessible starting material for this synthesis is Ethyl 2-methyl-3-oxobutanoate . This β-ketoester provides the necessary carbon framework for the desired substitution pattern on the pyridazine ring. The other key reagents are a glyoxal equivalent (such as glyoxal or ethyl glyoxalate) and hydrazine hydrate .

The proposed synthetic pathway is a one-pot, three-component reaction that offers an efficient route to the target molecule.

Quantitative Data Summary

While specific yield data for the direct synthesis of this compound via this proposed route is not extensively reported in publicly available literature, analogous cyclocondensation reactions for similar pyridazine derivatives typically report yields in the moderate to good range. The following table outlines the key reactants and their properties.

| Reactant | Molecular Formula | Molecular Weight ( g/mol ) | Role in Reaction |

| Ethyl 2-methyl-3-oxobutanoate | C₇H₁₂O₃ | 144.17 | Provides the C3-methyl and C4-ester groups |

| Glyoxal (40% solution in water) | C₂H₂O₂ | 58.04 | Provides C5 and C6 of the pyridazine ring |

| Hydrazine hydrate | H₆N₂O | 50.06 | Nitrogen source for the pyridazine ring |

Experimental Protocol: A Generalized Approach

The following protocol is a generalized procedure based on established methods for pyridazine synthesis via cyclocondensation of 1,4-dicarbonyl precursors. Researchers should optimize the reaction conditions for their specific laboratory setup and scale.

Materials:

-

Ethyl 2-methyl-3-oxobutanoate

-

Glyoxal (40% solution in water) or Ethyl glyoxalate

-

Hydrazine hydrate

-

Ethanol (or other suitable solvent like acetic acid)

-

Glacial acetic acid (optional, as catalyst)

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Ethyl acetate (for extraction)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Ethyl 2-methyl-3-oxobutanoate (1.0 equivalent) in a suitable solvent such as ethanol.

-

Addition of Glyoxal: To the stirred solution, add the glyoxal solution (1.0 - 1.2 equivalents) dropwise at room temperature.

-

Addition of Hydrazine: After a short period of stirring (e.g., 15-30 minutes), slowly add hydrazine hydrate (1.0 - 1.2 equivalents) to the reaction mixture. A catalytic amount of glacial acetic acid may be added at this stage to facilitate the reaction.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Extraction: Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Visualizing the Synthesis

Synthetic Pathway Diagram

Caption: Proposed one-pot synthesis of this compound.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

This guide provides a foundational understanding of the synthesis of this compound. The provided protocol is a starting point, and optimization of reaction conditions, including solvent, temperature, and reaction time, is recommended to achieve the best possible yield and purity. Standard laboratory safety procedures should be followed at all times.

A Technical Guide to Ethyl 3-methylpyridazine-4-carboxylate for Researchers

This in-depth guide is intended for researchers, scientists, and professionals in drug development interested in Ethyl 3-methylpyridazine-4-carboxylate. It provides a comprehensive overview of commercially available sources, key chemical properties, and visual representations of relevant chemical information.

Chemical Properties and Identifiers

This compound is a heterocyclic building block with the following key identifiers:

-

Synonyms: 3-Methylpyridazin-4-carboxylic acid ethyl ester[1]

Commercial Supplier Overview

The following table summarizes the offerings for this compound from various chemical suppliers. This information is crucial for procurement and experimental planning.

| Supplier | Purity | Available Quantity | Additional Information |

| AKSci | 95% | Not specified | Products are for research and development use only and are shipped from the San Francisco Bay Area, California, USA.[3] |

| BLD Pharm | Not specified | Not specified | Provides access to NMR, HPLC, LC-MS, and UPLC documentation.[4] |

| CP Lab Safety | min 97% | 1 gram | Intended for professional manufacturing, research laboratories, and industrial or commercial usage only. Not for medical or consumer use.[2] |

| LookChem (via Aoen Chemical Technology Co.,LTD) | ≥99% | Not specified | States the product is a pharmaceutical intermediate with moisture content ≤0.5% and impurity ≤0.3%.[1] |

Experimental Protocols

While specific experimental protocols for the direct use of this compound were not found in the immediate search, a general understanding of its application as a pharmaceutical intermediate suggests its use in synthetic organic chemistry.[1] The synthesis of related heterocyclic compounds often involves multi-step reactions. For instance, the synthesis of a different carboxylate, ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate, involves a two-step scheme starting from 3-pyridyl azide and ethyl 4,4-diethoxy-3-oxobutanoate.[5] This process includes a cyclization reaction followed by hydrolysis.[5] Researchers working with this compound would likely employ it as a reactant in similar multi-step synthetic pathways to construct more complex molecules.

Visualizing Chemical Information

To aid in the understanding of this compound and its procurement, the following diagrams visualize key aspects.

Caption: Key chemical identifiers and properties.

Caption: A typical workflow for procuring the chemical.

References

Navigating the Nuances of Purity: A Technical Guide to Commercially Available Ethyl 3-methylpyridazine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity of starting materials and intermediates is a cornerstone of reproducible and reliable results. Ethyl 3-methylpyridazine-4-carboxylate, a key heterocyclic building block, is no exception. This in-depth technical guide provides a comprehensive overview of the purity of commercially available this compound, offering insights into typical purity levels, detailed analytical methodologies for verification, and a discussion of potential impurities.

Commercial Purity Overview

The purity of this compound (CAS No: 98832-80-5) from commercial suppliers typically ranges from 95% to over 99%. These values are commonly determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). It is imperative for researchers to scrutinize the supplier's Certificate of Analysis (CoA) to understand the specified purity and the analytical method used for its determination.

For critical applications, independent verification of purity is highly recommended. The following table summarizes the purity data as advertised by various chemical suppliers.

| Supplier | Stated Purity | Additional Specifications |

| Chemical Technology Co.,LTD | ≥99% | Moisture Content: ≤0.5%, Impurity: ≤0.3%[1] |

| CP Lab Safety | min 97% | - |

| Apollo Scientific | 97% | - |

| Fluorochem | 95.0%+ | - |

Experimental Protocols for Purity Determination

To ensure the quality and consistency of this compound used in research and development, a robust analytical strategy is essential. The following are detailed, generalized protocols for the most common and effective analytical techniques for purity assessment.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the main component and any potential impurities. A reverse-phase method is generally suitable for a molecule with the polarity of this compound.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is often effective for separating a range of impurities.

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Solvent B: 0.1% TFA in Acetonitrile.

-

-

Gradient Program:

Time (min) % Solvent B 0 10 20 90 25 90 26 10 | 30 | 10 |

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound).

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution. Further dilute as necessary.

-

Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC)

GC, particularly when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is well-suited for assessing the purity of volatile and thermally stable compounds like this compound.

Methodology:

-

Instrumentation: A GC system with an FID or MS detector.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial Temperature: 100 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

Detector Temperature: 300 °C (for FID).

-

Sample Preparation: Prepare a solution of approximately 1 mg/mL in a suitable solvent such as Dichloromethane or Ethyl Acetate.

-

Purity Calculation: Similar to HPLC, the purity is calculated based on the area percentage of the main peak. For GC-MS, the mass spectrum of the main peak should be consistent with the structure of this compound, and impurity peaks can be tentatively identified based on their fragmentation patterns.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the determination of absolute purity without the need for a specific reference standard of the analyte.

Methodology:

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Internal Standard: A certified internal standard with a known purity and a resonance signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

-

Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d6, Chloroform-d).

-

Sample Preparation:

-

Accurately weigh a specific amount of the this compound sample.

-

Accurately weigh a specific amount of the internal standard.

-

Dissolve both in a precise volume of the deuterated solvent.

-

-

1H NMR Acquisition Parameters:

-

A sufficient relaxation delay (D1) is crucial for accurate quantification (typically 5 times the longest T1 relaxation time of the signals of interest).

-

A 90° pulse angle.

-

Acquisition of a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Processing and Purity Calculation:

-

Carefully integrate a well-resolved signal of the analyte and a signal of the internal standard.

-

The purity of the analyte is calculated using the following formula:

Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

M = Molar mass

-

m = mass

-

Pstd = Purity of the internal standard

-

Potential Impurities

Understanding the potential impurities is critical for developing and validating analytical methods. The synthesis of pyridazines often involves the condensation of 1,4-dicarbonyl compounds or their equivalents with hydrazine or its derivatives. For this compound, potential impurities could arise from starting materials, by-products of the reaction, or degradation.

Potential Process-Related Impurities:

-

Starting Materials: Unreacted starting materials used in the synthesis.

-

Isomeric By-products: Depending on the synthetic route, formation of isomeric pyridazine derivatives is possible.

-

Hydrolysis Products: Hydrolysis of the ethyl ester to the corresponding carboxylic acid (3-methylpyridazine-4-carboxylic acid).

-

Solvent Residues: Residual solvents from the synthesis and purification steps.

Experimental Workflow for Purity Assessment

A systematic workflow is essential for the comprehensive purity assessment of a commercial chemical. The following diagram illustrates a logical sequence of analysis.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 3-methylpyridazine-4-carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals